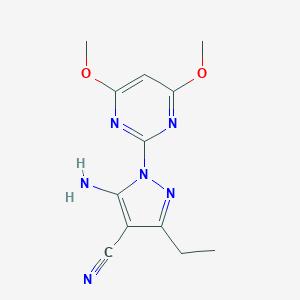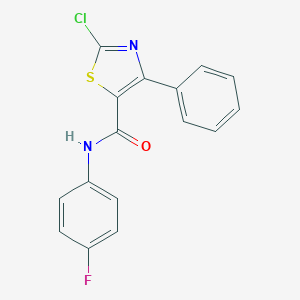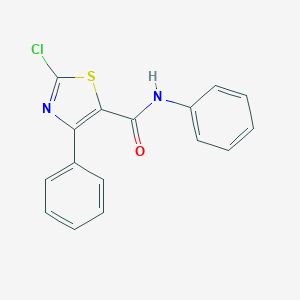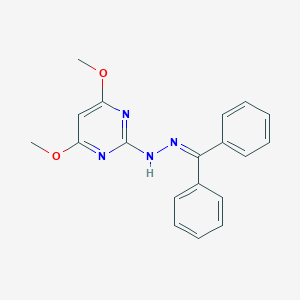![molecular formula C22H12Cl2O2 B287817 1,1'-Bi[2-naphthoyl] dichloride](/img/structure/B287817.png)
1,1'-Bi[2-naphthoyl] dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-Bi[2-naphthoyl] dichloride, also known as BNDC, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is widely used as a building block for the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 1,1'-Bi[2-naphthoyl] dichloride is not well understood, but it is believed to act by inhibiting various enzymes and cellular pathways involved in the development and progression of diseases such as cancer and inflammation.
Biochemical and Physiological Effects:
1,1'-Bi[2-naphthoyl] dichloride has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast, colon, and lung cancer cells. It has also been found to inhibit the expression of inflammatory cytokines and chemokines, suggesting its potential use as an anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1,1'-Bi[2-naphthoyl] dichloride is its ease of synthesis and availability in large quantities. However, its low solubility in water and limited stability under certain conditions can pose challenges in its use in certain experiments.
Orientations Futures
There are several future directions for research on 1,1'-Bi[2-naphthoyl] dichloride, including the development of more efficient synthesis methods, the investigation of its potential use as a therapeutic agent for various diseases, and the exploration of its biological activities and mechanisms of action. Additionally, the use of 1,1'-Bi[2-naphthoyl] dichloride as a building block for the synthesis of novel organic compounds holds great promise for the development of new pharmaceuticals and agrochemicals.
Méthodes De Synthèse
The synthesis of 1,1'-Bi[2-naphthoyl] dichloride involves the reaction of 2-naphthoyl chloride with thionyl chloride, followed by the addition of 2-naphthol. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform and dichloromethane.
Applications De Recherche Scientifique
1,1'-Bi[2-naphthoyl] dichloride has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. It has been used as a precursor for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Propriétés
Nom du produit |
1,1'-Bi[2-naphthoyl] dichloride |
|---|---|
Formule moléculaire |
C22H12Cl2O2 |
Poids moléculaire |
379.2 g/mol |
Nom IUPAC |
1-(2-carbonochloridoylnaphthalen-1-yl)naphthalene-2-carbonyl chloride |
InChI |
InChI=1S/C22H12Cl2O2/c23-21(25)17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22(24)26/h1-12H |
Clé InChI |
MINRBGSAWNFXPX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)C(=O)Cl)C(=O)Cl |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)C(=O)Cl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-amino-1-[6-(4-chloro-3,5-dimethylphenoxy)-2-phenyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B287734.png)
![5-amino-1-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile](/img/structure/B287735.png)

![5-amino-1-[6-(4-fluorophenoxy)-2-phenyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287741.png)
![5-amino-1-[6-(4-fluorophenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287742.png)
![N'-[6-(3,5-dimethylphenoxy)-2-phenyl-4-pyrimidinyl]formic hydrazide](/img/structure/B287743.png)
![1-[3-(Trifluoromethyl)phenyl]ethanone [6-ethoxy-2-(methylsulfanyl)-4-pyrimidinyl]hydrazone](/img/structure/B287744.png)


![5-amino-3-methyl-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287749.png)
![5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287750.png)
![5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287751.png)
![5-amino-3-ethyl-1-[6-(4-fluorophenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287755.png)
